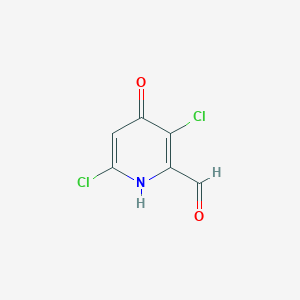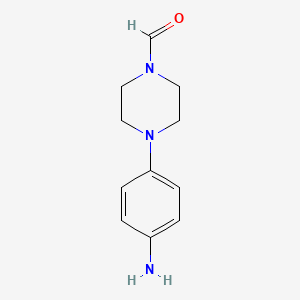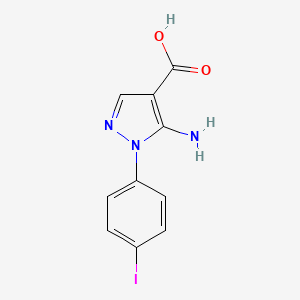
1-(3-Chlorophenyl)ethyl isocyanide
Vue d'ensemble
Description
1-(3-Chlorophenyl)ethyl isocyanide is a chemical compound that belongs to the category of isocyanides. It has a CAS number of 1041635-04-4 . The molecular formula of this compound is C9H8ClN .
Synthesis Analysis
Isocyanides can be synthesized from N-formamides using different dehydration reagents such as p-toluenesulfonyl chloride (p-TsCl), phosphoryl trichloride (POCl3), and the combination of triphenylphosphane (PPh3) and iodine . The synthesis protocols were investigated and optimized considering the principles of green chemistry .Molecular Structure Analysis
Isocyanides are organic compounds with the functional group –N+≡C−. They are isomers of the related nitriles (–C≡N). The organic fragment is connected to the isocyanide group through the nitrogen atom . The C-N distance in isocyanides is 115.8 pm in methyl isocyanide .Chemical Reactions Analysis
Isocyanides are involved in a four-component reaction (U-4CR). This one-pot reaction is accomplished by mixing amines, carbonyl compounds, suitable acids, and isocyanides . The U-4CR can convert almost all combinations of educts into their products .Applications De Recherche Scientifique
1. Pharmacological Research Tool and Potential Drug Lead
The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, related to 1-(3-Chlorophenyl)ethyl isocyanide, has been identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant as it provides a selective nonpeptidic drug-like UII receptor agonist, which can be useful both as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
2. Unimolecular Reactivity in Gas Phase
The unimolecular reactivity of ethyl isocyanide in the gas phase has been examined, revealing that both protonated forms of ethyl cyanide and ethyl isocyanide isomerize into weak π-complexes. This study contributes to the understanding of the behavior of isocyanides in different phases (Bouchoux, Nguyen, & Longevialle, 1992).
3. Synthesis of Heterocyclic Compounds
Research has explored the synthesis of heterocyclic compounds from isocyanides. For instance, the reaction of diethyl [(1-isocyano-2,2-dichloro)-ethenyl]phosphonate with amines and thiols demonstrates the versatility of isocyanides in organic synthesis, offering pathways to imidazoles and other heterocycles (Schnell, Ramm, & Köckritz, 1994).
4. Understanding Electronic Structure and Bonding
Studies have been conducted on the electronic structure and bonding characteristics of unsaturated isocyanides, comparing them to corresponding nitriles. This research provides insights into the nature of π-electron interactions and the effects of substituents on isocyanide properties (Chrostowska et al., 2012).
5. Molecular Structure Investigations
Research into the molecular structure of ethyl isocyanide through vibration and rotation spectra studies has contributed to the understanding of its physical properties and behavior under different conditions (Bolton, Owen, & Sheridan, 1969).
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, phenyl isocyanate, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .
Orientations Futures
Isocyanides have been recognized as extremely valuable synthetic tools for the construction of complex molecules, particularly heterocycles . The latest generation of chemists has started to include them in virtually every applied field involving molecular design . The potential offered by diiron coordination of isocyanides for the development of new and more sustainable synthetic strategies for the construction of complex molecular architectures has been highlighted .
Propriétés
IUPAC Name |
1-chloro-3-(1-isocyanoethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYTUZLSSGANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)ethyl isocyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)

![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)




![5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B3039344.png)





![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)